1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F7O. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as cesium fluoride. The trifluoromethoxy group can be introduced via a reaction with trifluoromethyl ether.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the highly reactive fluorine species safely.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield nitro or sulfonic acid derivatives, while nucleophilic substitution can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can affect the compound’s ability to participate in chemical reactions and interact with biological molecules, potentially leading to unique biological effects.
Comparison with Similar Compounds
- 1-Fluoro-3-(trifluoromethyl)benzene
- 1-Fluoro-4-(trifluoromethoxy)benzene
- 1-Fluoro-2-(trifluoromethyl)benzene
Comparison: 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, compared to similar compounds with only one type of substituent. These properties make it particularly valuable in specific applications where high reactivity and stability are required.
Biological Activity
1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound notable for its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl and trifluoromethoxy groups significantly influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Chemical Formula : C9H3F9O
- Molecular Weight : 303.1 g/mol
- Structure : The compound features a benzene ring substituted with one fluoro group, one trifluoromethoxy group, and one trifluoromethyl group.
- Reactivity : The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and stability against metabolic degradation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups are known to increase the potency of compounds by enhancing their binding affinity due to stronger hydrophobic interactions.
Pharmacological Studies
Research has indicated that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies on related compounds have shown that the introduction of trifluoromethyl groups can significantly improve the inhibition of serotonin uptake, which is critical in the development of antidepressants .
Case Studies
- Antidepressant Activity : A study demonstrated that compounds containing trifluoromethyl groups exhibited increased potency in inhibiting serotonin transporters. This suggests potential applications for this compound in treating mood disorders .
- Convulsant Properties : Another investigation into similar fluorinated compounds revealed convulsant properties, indicating that this class of compounds could influence neural activity. This raises questions about their safety profile and potential therapeutic applications in neurological conditions .
- Environmental Impact : Research has highlighted the environmental persistence of organofluorine compounds, including those similar to this compound. Their resistance to biodegradation poses risks to ecosystems, necessitating further studies on their environmental behavior and toxicity .
Data Table: Biological Activity Comparison
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Serotonin Uptake Inhibition | TBD | |
Trifluoromethyl Analog | Antidepressant | 0.5 | |
Similar Fluorinated Compound | Convulsant | TBD | |
Fluoroacetate | Neurotoxic | 0.01 |
Safety and Toxicology
The compound exhibits several hazardous characteristics:
- Irritation : It can cause skin and eye irritation upon contact.
- Respiratory Effects : Inhalation may lead to respiratory tract irritation.
- Flammability : Classified as a flammable liquid, necessitating careful handling and storage.
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-5-1-4(7(10,11)12)2-6(3-5)16-8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRIPMESUHWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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